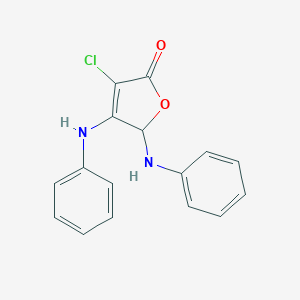

4,5-dianilino-3-chloro-2(5H)-furanone

Descripción

4,5-Dianilino-3-chloro-2(5H)-furanone is a halogenated furanone derivative characterized by a central 2(5H)-furanone ring substituted with two anilino groups at positions 4 and 5, a chlorine atom at position 3, and a ketone oxygen.

Propiedades

Fórmula molecular |

C16H13ClN2O2 |

|---|---|

Peso molecular |

300.74 g/mol |

Nombre IUPAC |

2,3-dianilino-4-chloro-2H-furan-5-one |

InChI |

InChI=1S/C16H13ClN2O2/c17-13-14(18-11-7-3-1-4-8-11)15(21-16(13)20)19-12-9-5-2-6-10-12/h1-10,15,18-19H |

Clave InChI |

QJMYJHRBDWKDEU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2C(=C(C(=O)O2)Cl)NC3=CC=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)NC2C(=C(C(=O)O2)Cl)NC3=CC=CC=C3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Halogenated Furanones

3,4,5-Trichloro-2(5H)-furanone

- Structure : Three chlorine substituents at positions 3, 4, and 3.

- Reactivity: Acts as a "pseudo acid chloride," enabling nucleophilic substitutions to form tricyclic heterocycles (e.g., quinoxaline derivatives) .

- Applications : Used as a synthon for complex heterocyclic skeletons.

Mutagen X (MX; 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)

- Structure : Chlorine at position 3, dichloromethyl at position 4, and hydroxyl at position 4.

- Toxicity: A potent carcinogenic disinfection byproduct (DBP) targeting the urinary bladder .

- Applications: Studied for its carcinogenic mechanisms and environmental impact .

BMX Series (e.g., BMX-3: 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone)

- Structure : Bromine replaces chlorine in MX analogs.

5-Bromo-3-methyl-2(5H)-furanone

- Structure : Bromine at position 5 and methyl at position 3.

- Synthesis: Prepared via N-bromosuccinimide-mediated bromination of 3-methyl-2(5H)-furanone .

- Applications : Intermediate for brominated heterocycles.

Amino-Substituted Furanones

4,5-Dianilino-3-chloro-2(5H)-furanone

- Structure: Two anilino groups (aromatic amines) at positions 4 and 5.

- Reactivity: Anilino groups likely enhance nucleophilicity, enabling coupling reactions or polymerization. Chlorine at position 3 may facilitate further substitution.

- Applications: Potential use in synthesizing polycyclic aromatic systems or functional materials.

2-(Chloromethyl)quinoxaline Derivatives

Hydroxy- and Alkyl-Substituted Furanones

4,5-Dimethyl-3-hydroxy-2(5H)-furanone

- Structure : Methyl groups at positions 4 and 5, hydroxyl at position 3.

- Applications : Flavor chemistry; contributes to aroma profiles in foods .

- Toxicity: Induces DNA damage (8-hydroxy-20-deoxyguanosine formation) in vitro .

3,4-Dimethyl-5,5-diphenyl-2(5H)-furanone

- Structure : Methyl groups at positions 3 and 4, diphenyl at position 5.

- Applications : Analytical standard for GC-MS studies .

Comparative Analysis of Properties

Table 1: Structural and Functional Comparison

| Compound | Substituents (Positions) | Key Reactivity/Applications | Toxicity/Regulatory Notes |

|---|---|---|---|

| 4,5-Dianilino-3-chloro-2(5H)-furanone | 3-Cl, 4-NHPh, 5-NHPh | Heterocyclic synthesis, materials | Limited data; anilino groups may reduce acute toxicity |

| 3,4,5-Trichloro-2(5H)-furanone | 3-Cl, 4-Cl, 5-Cl | Tricyclic heterocycle synthesis | Highly reactive; hazardous chloride byproducts |

| MX (Mutagen X) | 3-Cl, 4-(Cl₂C), 5-OH | Carcinogenic DBP studies | Potent bladder carcinogen |

| BMX-3 | 3-Br, 4-(Br₂C), 5-OH | Environmental toxicology | Higher carcinogenicity than MX |

| 5-Bromo-3-methyl-2(5H)-furanone | 3-CH₃, 5-Br | Bromination intermediates | Not characterized |

| 4,5-Dimethyl-3-hydroxy-2(5H)-furanone | 3-OH, 4-CH₃, 5-CH₃ | Flavor chemistry, GC-MS standards | Genotoxic in vitro |

Key Findings:

Substituent Effects on Reactivity: Halogens (Cl, Br) at position 3 enhance electrophilicity, enabling nucleophilic substitutions. Anilino groups (in 4,5-dianilino analog) may stabilize intermediates or direct regioselectivity in cyclization .

Toxicity Trends: Brominated furanones (BMX series) exhibit higher carcinogenicity than chlorinated analogs due to stronger electrophilicity . Anilino substituents in 4,5-dianilino-3-chloro-2(5H)-furanone may reduce acute toxicity compared to hydroxylated furanones like MX, as aromatic amines often require metabolic activation for genotoxicity .

Applications: Halogenated furanones (MX, BMX) are studied as DBPs, whereas alkyl- or amino-substituted derivatives find use in synthetic chemistry (e.g., quinoxalines) or flavor analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.